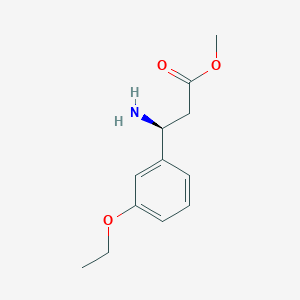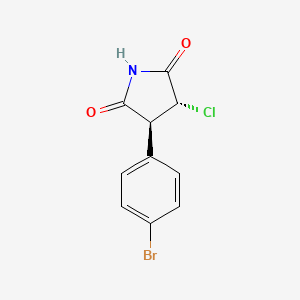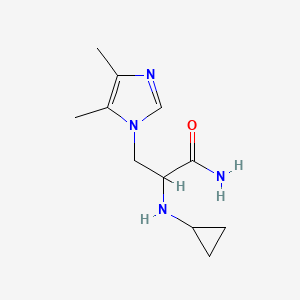
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole is a heterocyclic compound that contains both azetidine and triazole rings
準備方法
The synthesis of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with azetidine and 1-ethyl-1h-1,2,4-triazole.
Reaction Conditions: The azetidine is functionalized with a methoxy group to form azetidin-3-yloxy. This intermediate is then reacted with 1-ethyl-1h-1,2,4-triazole under specific conditions to form the final compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like acetonitrile. Reaction conditions vary depending on the desired product.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield a hydroxylated product, while substitution may result in a different functional group attached to the triazole ring.
科学的研究の応用
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
類似化合物との比較
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole can be compared with other similar compounds:
Similar Compounds: Examples include 5-((Azetidin-3-yloxy)methyl)-3-cyclopropyl-1,2,4-oxadiazole and 5-((Azetidin-3-yloxy)methyl)-3-methyl-1,2,4-oxadiazole
Uniqueness: The presence of both azetidine and triazole rings in the same molecule makes it unique, offering distinct chemical and biological properties compared to other compounds with only one of these rings.
特性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
5-(azetidin-3-yloxymethyl)-1-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C8H14N4O/c1-2-12-8(10-6-11-12)5-13-7-3-9-4-7/h6-7,9H,2-5H2,1H3 |
InChIキー |
MIEQTHSPVMCJDC-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NC=N1)COC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


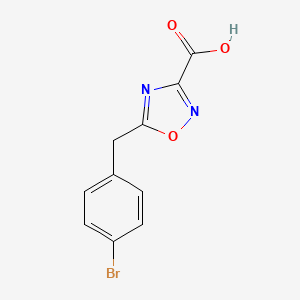
![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)
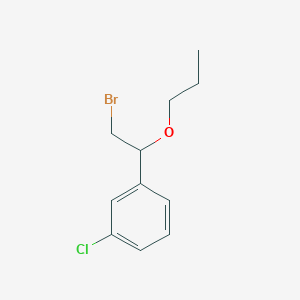
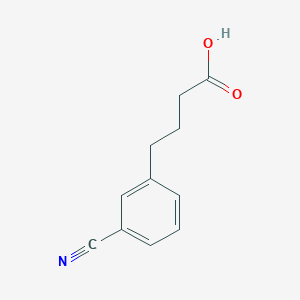
![2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
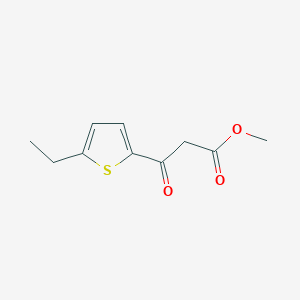

![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)

